
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, commonly known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its bright yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with two equivalents of vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures .
Industrial Production Methods
Industrial production of curcumin involves the extraction of turmeric rhizomes. The rhizomes are dried, powdered, and subjected to solvent extraction using solvents like ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other degradation products.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Various substituted curcumin derivatives
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a natural dye.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Used as a natural food coloring agent and preservative
Mechanism of Action
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin interacts with proteins, enzymes, and transcription factors, leading to the regulation of gene expression and inhibition of inflammatory mediators. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparison with Similar Compounds
Curcumin belongs to the class of curcuminoids, which also includes demethoxycurcumin and bisdemethoxycurcumin. These compounds share similar structures but differ in the number of methoxy groups. Curcumin is unique due to its higher bioactivity and broader range of pharmacological effects compared to its analogs .
Similar Compounds
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: Lacks two methoxy groups compared to curcumin.
Cyclocurcumin: A recently discovered curcuminoid with a cyclic structure.
Properties
CAS No. |
189181-20-2 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,7-bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6/c1-26-18-7-3-5-14(20(18)24)9-11-16(22)13-17(23)12-10-15-6-4-8-19(27-2)21(15)25/h3-12,24-25H,13H2,1-2H3 |
InChI Key |
XSINTMXTKYIGKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)CC(=O)C=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


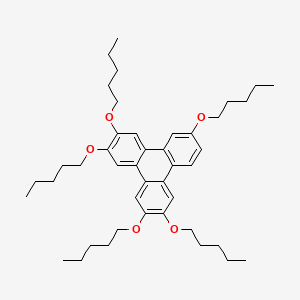
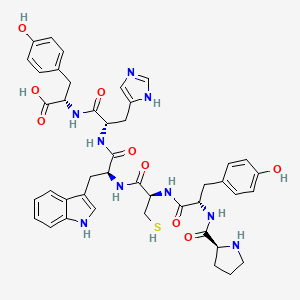

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
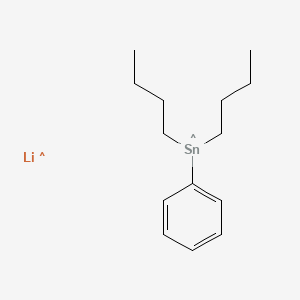
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
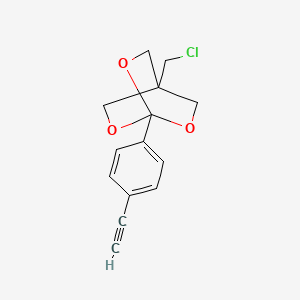
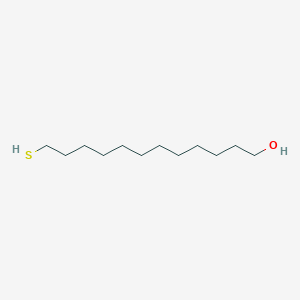
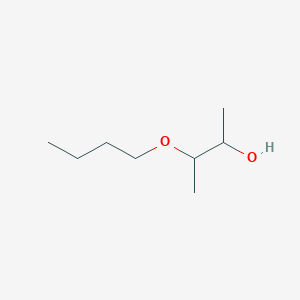
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

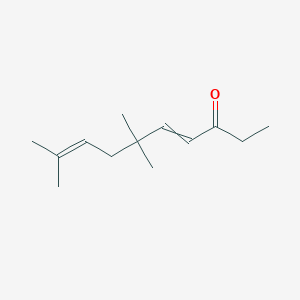
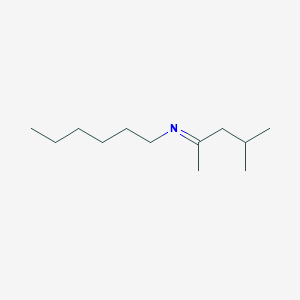
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
